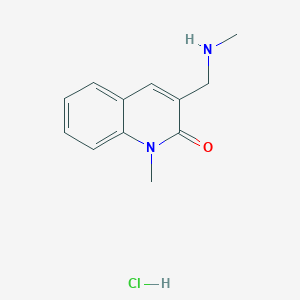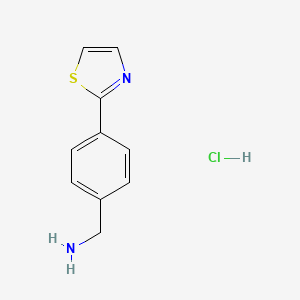
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride, also known as CQ-Cl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid with a molecular weight of 437.6 g/mol and a melting point of 106-107 °C. CQ-Cl has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Synthesis
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: is a valuable compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. It can be used to synthesize various biologically active derivatives that may serve as potential therapeutic agents. The versatility of the quinoline ring allows for the introduction of various substituents that can enhance the compound’s activity and specificity towards biological targets .
Proteomics Research
In proteomics, this compound can be utilized as a precursor for the synthesis of probes or markers. These markers can help in the identification and quantification of proteins within complex biological samples, aiding in the understanding of protein function, interaction, and disease-related alterations .
Agricultural Chemistry
The quinoline structure of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride can be modified to create compounds with potential use in agriculture. These could include the development of new pesticides or herbicides, where the compound’s chemical properties might be harnessed to control pests and weeds effectively .
Material Science
In material science, this compound could be involved in the synthesis of novel organic materials. Its rigid aromatic structure makes it a candidate for creating polymers or small molecules with specific optical or electronic properties, which could be useful in the development of OLEDs or other electronic devices .
Environmental Science
The compound’s reactivity and structural features could be exploited in environmental science for the synthesis of sensors or absorbents. These could be used to detect or remove hazardous substances from the environment, contributing to pollution control and environmental monitoring efforts .
Analytical Chemistry
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride: may be used in the development of analytical reagents or standards. Due to its defined structure and reactivity, it can serve as a reference compound in various analytical techniques, helping to ensure the accuracy and reliability of analytical results .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways. Its structure allows for interaction with a wide range of biological molecules, making it a useful tool for dissecting complex biochemical processes .
Eigenschaften
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWUQVZEPATLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)

![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)


![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)



![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)